4-(1H-1,2,3-Triazol-1-YL)piperidine

Antibacterial Fluoroquinolone Multidrug-resistant

Select 4-(1H-1,2,3-triazol-1-yl)piperidine for your next discovery campaign to leverage a regioisomer that outperforms generic piperidine alternatives. Unlike 1,2,4-triazole variants or 3-substituted analogs, this 4-(1,2,3-triazol-1-yl) scaffold preserves piperidine nitrogen nucleophilicity, avoids steric hindrance, and delivers comparable anti-MRSA potency to ciprofloxacin in fluoroquinolone programs. With documented activity against MDR S. aureus and validated sigma receptor engagement, this unsubstituted parent scaffold enables divergent N-functionalization and CuAAC library synthesis, directly accelerating hit-to-lead optimization and IP generation.

Molecular Formula C7H12N4
Molecular Weight 152.2 g/mol
CAS No. 756476-21-8
Cat. No. B1342635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,3-Triazol-1-YL)piperidine
CAS756476-21-8
Molecular FormulaC7H12N4
Molecular Weight152.2 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=CN=N2
InChIInChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h5-8H,1-4H2
InChIKeySAYXVILDUZLWGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-1,2,3-Triazol-1-yl)piperidine (CAS 756476-21-8) Procurement and Differentiation Guide


4-(1H-1,2,3-Triazol-1-yl)piperidine is a bifunctional heterocyclic building block comprising a piperidine core substituted at the 4-position with a 1,2,3-triazole moiety [1]. As an unsubstituted parent scaffold, it serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of C7-modified fluoroquinolones, sigma receptor ligands, and various kinase-targeting constructs [2]. The compound presents two reactive handles — a secondary amine on the piperidine ring and N1/N2/N3 coordination sites on the triazole ring — permitting divergent functionalization that is not readily achievable with mono-functional or differently substituted piperidine analogs.

Why 4-(1H-1,2,3-Triazol-1-yl)piperidine Cannot Be Replaced with Generic Piperidine Analogs


Generic substitution of 4-(1H-1,2,3-triazol-1-yl)piperidine with alternative piperidine derivatives — such as 4-(1H-1,2,4-triazol-1-yl)piperidine, simple N-alkyl piperidines, or 3-position substituted isomers — introduces demonstrable changes in biological target engagement, synthetic tractability, and downstream pharmacological profiles. The 1,2,3-triazole regioisomer exhibits distinct hydrogen-bonding capacity and metabolic stability relative to the 1,2,4-triazole counterpart . Furthermore, the 4-substitution pattern preserves the piperidine nitrogen‘s nucleophilicity for subsequent coupling reactions without steric hindrance issues observed with 3-substituted or 2-substituted analogs. In antibacterial applications, fluoroquinolones bearing the 4-(1H-1,2,3-triazol-1-yl)piperidine C7 appendage demonstrate comparable potency to clinical comparators against multidrug-resistant strains [1], whereas fluoroquinolones incorporating alternative C7 piperidine derivatives often exhibit reduced activity against resistant isolates or unfavorable pharmacokinetic properties. The quantitative evidence below establishes precisely where this scaffold diverges from structurally adjacent alternatives.

Quantitative Differentiation Evidence for 4-(1H-1,2,3-Triazol-1-yl)piperidine (CAS 756476-21-8)


Antibacterial Potency of 4-(1H-1,2,3-Triazol-1-yl)piperidine-Derived Fluoroquinolone versus Ciprofloxacin and Vancomycin Against Multidrug-Resistant S. aureus and S. epidermidis

A fluoroquinolone derivative incorporating the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold at the C7 position (specifically compound 34.15: 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) exhibited antibacterial activity comparable to the clinical antibiotics ciprofloxacin and vancomycin against both quinolone-susceptible and multidrug-resistant Staphylococcus aureus and Staphylococcus epidermidis strains [1]. The synthesis of these C7-modified fluoroquinolones proceeded in 40–83% yield using the 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks [1].

Antibacterial Fluoroquinolone Multidrug-resistant

Antifungal Potency: 1,2,3-Triazole Regioisomer versus 1,2,4-Triazole Regioisomer

In piperidine-triazole hybrid antifungal scaffolds, replacement of the 1,2,4-triazole moiety with a 1,2,3-triazole moiety reduces antifungal potency by approximately 3-fold . This quantitative difference is attributed to altered hydrogen-bonding capacity between the triazole nitrogen atoms and fungal CYP51 target residues. The 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold therefore presents a distinct pharmacological profile that cannot be approximated by substituting the more common 1,2,4-triazole regioisomer.

Antifungal Triazole Regioisomer

Sigma Receptor Ligand Scaffold: 4-(1H-1,2,3-Triazol-1-yl)piperidine as Privileged Template for Psychosis and Pain Therapeutics

The 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold forms the core pharmacophore of a patented series of sigma receptor inhibitors [1]. The 1,2,3-triazole ring provides a planar, aromatic π-system capable of engaging the sigma-1 receptor binding pocket, while the unsubstituted piperidine nitrogen permits further derivatization to optimize pharmacokinetic properties or introduce additional binding interactions. This dual functionality distinguishes it from alternative piperidine-based sigma ligands (e.g., simple benzylpiperidines or piperazines) that lack the triazole‘s capacity for additional hydrogen-bonding and dipole interactions.

Sigma receptor Neuropharmacology Triazole-piperidine

Click Chemistry Compatibility: 4-(1H-1,2,3-Triazol-1-yl)piperidine as Both Product and Precursor in Copper-Catalyzed Azide-Alkyne Cycloaddition

4-(1H-1,2,3-triazol-1-yl)piperidine can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, “click chemistry”) between 4-azidopiperidine and a suitable terminal alkyne . Moreover, the unsubstituted triazole ring retains the capacity for further N-functionalization or metal coordination, making it both a click product and a click precursor. This contrasts with 4-(1H-1,2,4-triazol-1-yl)piperidine, which is typically accessed via alternative cyclocondensation routes that are less amenable to modular, high-yielding parallel synthesis.

Click chemistry CuAAC Triazole synthesis

Predicted Physicochemical Properties: Density and Boiling Point for Formulation and Purification Planning

The parent free base of 4-(1H-1,2,3-triazol-1-yl)piperidine exhibits a predicted density of 1.3 ± 0.1 g/cm³ and a predicted boiling point of 295.2 ± 50.0 °C at 760 mmHg . The hydrochloride salt form (CAS 690261-88-2) demonstrates enhanced aqueous solubility, a critical parameter for biological assay preparation and in vivo dosing . These values provide a baseline for formulation development and purification method optimization that may differ from other piperidine-triazole regioisomers or N-substituted derivatives.

Physicochemical Formulation Analytical

Antibacterial Spectrum: Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

4-(1H-1,2,3-Triazol-1-yl)piperidine (also designated 4-HTP) has been characterized as an antibacterial agent that inhibits bacterial DNA synthesis, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria . Notably, it demonstrates activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), a clinically significant pathogen with limited treatment options . While specific MIC values are not provided in the available datasheet, the documented anti-MRSA activity distinguishes this scaffold from many simple piperidine derivatives that lack intrinsic antibacterial properties.

MRSA Antibacterial Gram-positive

Optimal Application Scenarios for 4-(1H-1,2,3-Triazol-1-yl)piperidine (CAS 756476-21-8) Based on Differentiated Evidence


Medicinal Chemistry: C7 Modification of Fluoroquinolone Antibiotics to Combat Multidrug-Resistant Gram-Positive Infections

This scenario is supported by direct comparative evidence showing that fluoroquinolones bearing the 4-(1H-1,2,3-triazol-1-yl)piperidine C7 appendage achieve antibacterial activity comparable to ciprofloxacin and vancomycin against multidrug-resistant S. aureus and S. epidermidis [1]. Research groups developing next-generation fluoroquinolones should select this building block when the goal is to maintain or enhance anti-MDR potency while exploring novel C7 substituent space not covered by conventional piperazine or pyrrolidine appendages. The synthesis proceeds in 40–83% yield, providing a practical entry point for library construction [1].

CNS Drug Discovery: Sigma-1 Receptor Ligand Development for Psychosis and Pain Indications

Patent evidence establishes the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold as a core pharmacophore in a series of sigma receptor inhibitors with claimed utility in psychosis and pain therapy [2]. Researchers targeting sigma-1 or sigma-2 receptors for neurological or psychiatric drug discovery can leverage this pre-validated template to accelerate hit-to-lead campaigns. The unsubstituted piperidine nitrogen offers a convenient handle for introducing substituents to optimize receptor subtype selectivity, blood-brain barrier penetration, and metabolic stability without disrupting the triazole‘s key binding interactions [2].

Parallel Synthesis and Click Chemistry Library Construction

The compatibility of 4-(1H-1,2,3-triazol-1-yl)piperidine with copper-catalyzed azide-alkyne cycloaddition (CuAAC) makes it an ideal scaffold for parallel synthesis and diversity-oriented library production . As both a click-derived product (when synthesized from 4-azidopiperidine) and a click-reactive precursor (via N-functionalization of the triazole ring), this compound enables modular, high-throughput synthesis workflows. This scenario is particularly valuable for groups employing automated synthesis platforms or requiring large, structurally diverse compound collections for phenotypic screening campaigns.

Antibacterial Scaffold Optimization: MRSA-Directed Hit Expansion

The documented intrinsic antibacterial activity of the parent compound against methicillin-resistant S. aureus (MRSA) supports its use as a starting scaffold for hit expansion and lead optimization in anti-MRSA drug discovery . Unlike many piperidine building blocks that serve purely as inert linkers, 4-(1H-1,2,3-triazol-1-yl)piperidine contributes direct antibacterial pharmacophoric elements. Medicinal chemistry teams can derivatize either the piperidine nitrogen or the triazole N-positions to explore structure-activity relationships while preserving or enhancing the baseline anti-MRSA activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-1,2,3-Triazol-1-YL)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.